molecular formula C15H20N6O2 B7571838 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea

1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea

Cat. No. B7571838
M. Wt: 316.36 g/mol
InChI Key: MPPGAYVFHMKSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea, also known as PNU-74654, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been extensively studied for its biological properties.

Mechanism of Action

1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea exerts its biological effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea induces apoptosis (programmed cell death) in cancer cells by inhibiting PARP activity, leading to the accumulation of DNA damage. This compound has also been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea in lab experiments is its potent antitumor activity, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of non-cancerous cells.

Future Directions

There are several future directions for the study of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea. One potential direction is the development of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea analogs with improved potency and reduced toxicity. Additionally, the combination of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea with other chemotherapeutic agents could enhance its antitumor activity. Furthermore, the potential application of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea in the treatment of inflammatory diseases warrants further investigation.
Conclusion:
In conclusion, 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea is a chemical compound with significant potential for therapeutic applications. Its potent antitumor activity and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanisms of action and potential applications of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea.

Synthesis Methods

The synthesis of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea involves the reaction of 2-(2-morpholin-4-ylpyridin-3-yl)ethanol with 1-isobutyl-1H-imidazole-4-carbonyl chloride in the presence of triethylamine. The resulting product is then treated with N,N-dimethylformamide and potassium carbonate to obtain 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea.

Scientific Research Applications

1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-(2-imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c22-15(18-5-7-20-6-4-16-12-20)19-13-2-1-3-17-14(13)21-8-10-23-11-9-21/h1-4,6,12H,5,7-11H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPGAYVFHMKSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)NC(=O)NCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea

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